

Spectroscopic Analysis of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Foreword

The spectroscopic characterization of novel chemical entities is a cornerstone of modern drug discovery and development. It provides the unambiguous structural confirmation necessary for intellectual property, regulatory filings, and the rational design of subsequent structure-activity relationship (SAR) studies. This technical guide focuses on **2-(2-chlorophenyl)thiazole-4-carbaldehyde**, a heterocyclic aldehyde with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} While this compound is commercially available, detailed public spectroscopic data is notably scarce. This guide, therefore, serves as a foundational resource, compiling and interpreting the essential spectroscopic data required for its confident identification and utilization in a research setting.

Molecular Structure and Physicochemical Properties

2-(2-Chlorophenyl)thiazole-4-carbaldehyde possesses a core thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. This ring system is a prevalent scaffold in many biologically active compounds. The substitution pattern, with a 2-chlorophenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position, dictates its unique chemical reactivity and spectroscopic signature.

Table 1: Physicochemical Properties of **2-(2-Chlorophenyl)thiazole-4-carbaldehyde**

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ ClNOS	
Molecular Weight	223.68 g/mol	
CAS Number	639517-84-3	
Appearance	Yellow Solid	

```
digraph "2-(2-Chlorophenyl)thiazole-4-carbaldehyde" {  
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];  
node [shape=plaintext, fontname="Arial", fontsize=12];  
edge [fontname="Arial", fontsize=10];
```

```
// Define nodes for atoms
```

```
C1 [label="C"];
```

```
C2 [label="C"];
```

```
C3 [label="C"];
```

```
C4 [label="C"];
```

```
C5 [label="C"];
```

```
C6 [label="C"];
```

```
Cl [label="Cl"];
```

```
C7 [label="C"];
```

```
N8 [label="N"];
```

```
C9 [label="C"];
```

```
S10 [label="S"];
```

```
C11 [label="C"];
```

```
H12 [label="H"];
```

```
O13 [label="O"];
```

```
H_thiazole [label="H"];
```

```
// Define positions for aclear2D structure
```

```
C1 [pos="0,1.5!"];
```

```
C2 [pos="-1.3,0.75!"];
C3 [pos="-1.3,-0.75!"];
C4 [pos="0,-1.5!"];
C5 [pos="1.3,-0.75!"];
C6 [pos="1.3,0.75!"];
C1 [pos="2.6,1.5!"];
C7 [pos="-2.6,0!"];
N8 [pos="-3.3,-1.2!"];
C9 [pos="-4.6,-0.75!"];
S10 [pos="-4.3,1.0!"];
C11 [pos="-5.6,-1.5!"];
O13 [pos="-6.6,-1.2!"];
H12 [pos="-5.5,-2.5!"];
H_thiazole [pos="-2.2,-1.8!"];
```

```
// Define bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C6 -- C1;
C2 -- C7;
C7 -- N8;
N8 -- C9;
C9 -- S10;
S10 -- C7;
C9 -- C11;
C11 -- O13 [style=double];
C11 -- H12;
C9 -- H_thiazole;
```

```
// Add labels for rings
label_phenyl [label="Phenyl", pos="0,0!"];
label_thiazole [label="Thiazole", pos="-3.5,0!"];
}
```

Caption: Chemical structure of **2-(2-Chlorophenyl)thiazole-4-carbaldehyde**.

Spectroscopic Data and Interpretation

Due to the limited availability of public spectroscopic data for **2-(2-chlorophenyl)thiazole-4-carbaldehyde**, the following sections provide predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. This serves as a guide for researchers in confirming the structure of a synthesized or purchased sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is crucial for identifying the number and connectivity of hydrogen atoms in a molecule.

Table 2: Predicted ¹H NMR Data for **2-(2-Chlorophenyl)thiazole-4-carbaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.1	Singlet	1H	Aldehyde-H	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the aromatic nature of the thiazole ring.
~8.5	Singlet	1H	Thiazole-H5	The proton on the thiazole ring is expected to be in the aromatic region, deshielded by the electron-withdrawing aldehyde group.
~7.8 - 7.4	Multiplet	4H	Aromatic-H (Chlorophenyl)	The four protons on the chlorophenyl ring will appear as a complex multiplet due to spin-spin coupling. Their exact shifts will depend on the electronic environment.

Experimental Protocol for ^1H NMR Spectroscopy:

- Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for **2-(2-Chlorophenyl)thiazole-4-carbaldehyde**

Chemical Shift (δ, ppm)	Assignment	Rationale
~185	Aldehyde C=O	The carbonyl carbon of the aldehyde is highly deshielded.
~165	Thiazole C2	The carbon attached to both sulfur and nitrogen in the thiazole ring.
~150	Thiazole C4	The carbon bearing the aldehyde group.
~135	Thiazole C5	The carbon with the single proton on the thiazole ring.
~133 - 127	Aromatic Carbons	The six carbons of the chlorophenyl ring will appear in this region. The carbon bearing the chlorine atom will be shifted downfield.

Experimental Protocol for ¹³C NMR Spectroscopy:

- Prepare the sample as described for ^1H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio.
- Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
- A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.
- Process the data as described for ^1H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for **2-(2-Chlorophenyl)thiazole-4-carbaldehyde**

m/z	Ion	Rationale
223/225	$[\text{M}]^+$	The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.
194/196	$[\text{M}-\text{CHO}]^+$	Loss of the formyl group (CHO).
111/113	$[\text{C}_6\text{H}_4\text{Cl}]^+$	Fragment corresponding to the chlorophenyl cation.

Experimental Protocol for Mass Spectrometry:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

- Acquire the mass spectrum in positive ion mode.
- Analyze the resulting spectrum for the molecular ion and characteristic fragment peaks.

Infrared (IR) Spectroscopy

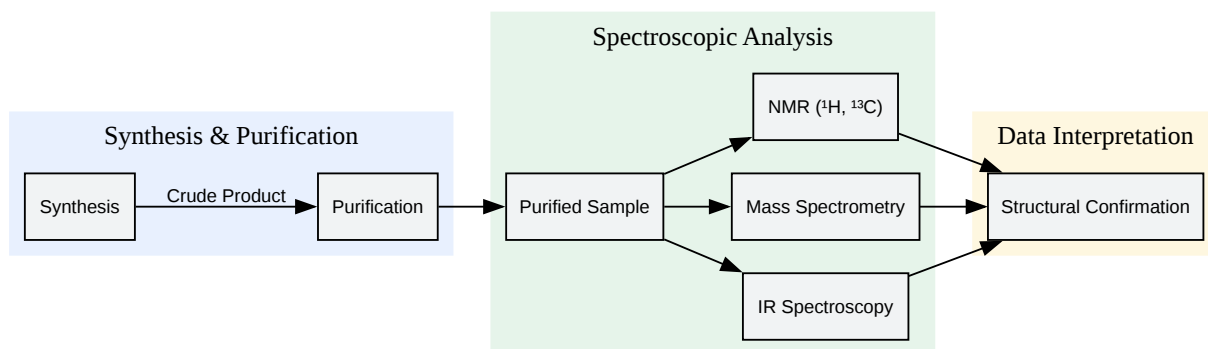
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Spectroscopy Data for **2-(2-Chlorophenyl)thiazole-4-carbaldehyde**

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3100-3000	Aromatic C-H	Stretch
~2850, ~2750	Aldehyde C-H	Stretch (Fermi doublet)
~1700	Aldehyde C=O	Stretch
~1600, ~1470	Aromatic C=C	Stretch
~1100	C-Cl	Stretch

Experimental Protocol for Infrared (IR) Spectroscopy:

- For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands corresponding to the functional groups.



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Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis of **2-(2-chlorophenyl)thiazole-4-carbaldehyde**, encompassing ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unambiguous identification. While publicly available experimental data is limited, the predicted data and interpretation provided in this guide offer a robust framework for researchers to confirm the structure of this valuable synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling the confident progression of research and development activities that utilize this compound.

References

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Sources

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